Methyl 3-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)propanoate
Overview
Description
Methyl 3-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridazine ring, which is a six-membered nitrogen-containing heterocycle .
Preparation Methods
The synthesis of Methyl 3-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)propanoate typically involves the construction of the pyrrolidine and pyridazine rings followed by their functionalization. One common method involves the reaction of a pyrrolidine derivative with a pyridazine derivative under specific conditions to form the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 3-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Methyl 3-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyridazine rings play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by competing with natural substrates .
Comparison with Similar Compounds
Methyl 3-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)propanoate can be compared with other esters and nitrogen-containing heterocycles:
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl propionate: Another ester with a fruity odor, used in flavorings and perfumes.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, used in medicinal chemistry for their biological activities.
Pyridazine derivatives: Compounds with a pyridazine ring, studied for their potential therapeutic effects.
This compound stands out due to its unique combination of pyrrolidine and pyridazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-18-12(17)4-7-15-11(16)8-10(9-13-15)14-5-2-3-6-14/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVDRVIZYRUUIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C=C(C=N1)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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